molecular formula C23H25NO4 B13934326 Fmoc-1-amino-1-cycloheptanecarboxylic-acid

Fmoc-1-amino-1-cycloheptanecarboxylic-acid

Cat. No.: B13934326
M. Wt: 379.4 g/mol
InChI Key: UOXACMYUJGSXRN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-amino-1-cycloheptanecarboxylic acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

Industrial production of Fmoc-1-amino-1-cycloheptanecarboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Fmoc-1-amino-1-cycloheptanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids, alcohols, and various substituted derivatives depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of Fmoc-1-amino-1-cycloheptanecarboxylic acid involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed, allowing the free amino group to participate in further reactions or interactions with target molecules . The molecular targets and pathways involved depend on the specific peptide sequence and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-1-amino-1-cycloheptanecarboxylic acid is unique due to its seven-membered cycloheptane ring, which provides distinct steric and conformational properties compared to its cyclohexane and cyclopentane analogs. This uniqueness can influence the folding and stability of peptides, making it a valuable tool in peptide research and development .

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

1-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)cycloheptane-1-carboxylic acid

InChI

InChI=1S/C23H25NO4/c24-23(22(26)27)13-7-1-2-12-20(23)21(25)28-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-20H,1-2,7,12-14,24H2,(H,26,27)

InChI Key

UOXACMYUJGSXRN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(CC1)(C(=O)O)N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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